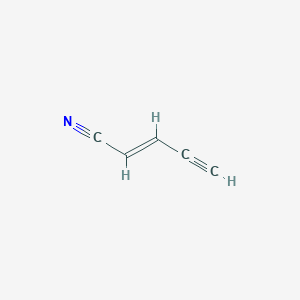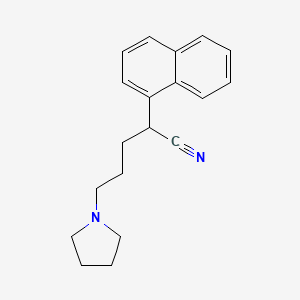
1-Pyrrolidinevaleronitrile, alpha-1-naphthyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pyrrolidinevaleronitrile, alpha-1-naphthyl- is a chemical compound with the molecular formula C9H16N2. It is a member of the pyrrolidine family, which is known for its versatile applications in medicinal chemistry and drug discovery . The compound features a pyrrolidine ring attached to a valeronitrile group and an alpha-1-naphthyl substituent, making it a unique structure with potential biological activities .
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
1-Pyrrolidinevaleronitrile, alpha-1-naphthyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, and catalysts that facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
1-Pyrrolidinevaleronitrile, alpha-1-naphthyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound can be used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-Pyrrolidinevaleronitrile, alpha-1-naphthyl- involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and naphthyl group contribute to its binding affinity and selectivity towards certain proteins and enzymes. These interactions can modulate biological activities, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1-Pyrrolidinevaleronitrile, alpha-1-naphthyl- can be compared with other similar compounds such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure but differ in their substituents, leading to variations in biological activities.
Naphthyl derivatives: Compounds with naphthyl groups exhibit different properties based on the position and nature of other substituents
The uniqueness of 1-Pyrrolidinevaleronitrile, alpha-1-naphthyl- lies in its specific combination of the pyrrolidine ring, valeronitrile group, and alpha-1-naphthyl substituent, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
13326-33-5 |
|---|---|
Molekularformel |
C19H22N2 |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
2-naphthalen-1-yl-5-pyrrolidin-1-ylpentanenitrile |
InChI |
InChI=1S/C19H22N2/c20-15-17(9-6-14-21-12-3-4-13-21)19-11-5-8-16-7-1-2-10-18(16)19/h1-2,5,7-8,10-11,17H,3-4,6,9,12-14H2 |
InChI-Schlüssel |
HZRMKUFNKPGRQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CCCC(C#N)C2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


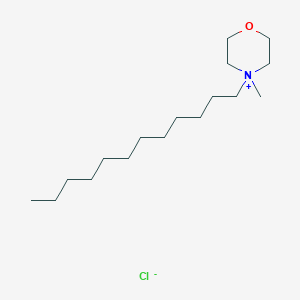
![5-Ethenylbicyclo[2.2.2]oct-2-ene](/img/structure/B14718047.png)

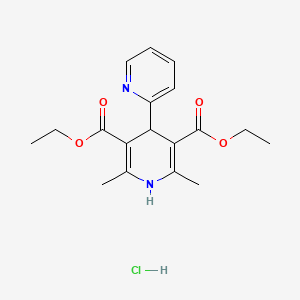

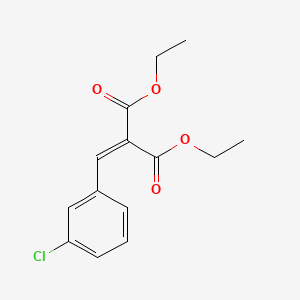

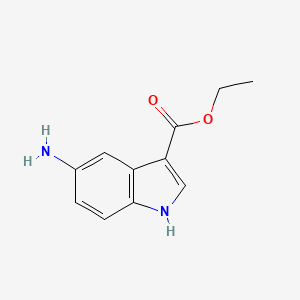
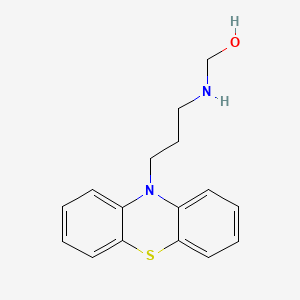
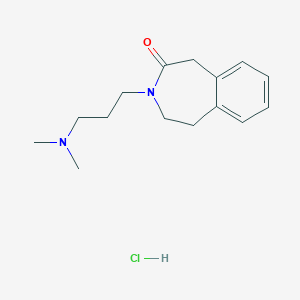


![1,1-Dimethyl-N-[methyl(diphenyl)silyl]-1-phenylsilanamine](/img/structure/B14718123.png)
